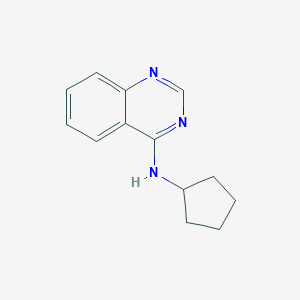![molecular formula C10H11ClFNO2S B255461 1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as CFPS and has a molecular formula of C11H12ClFNO2S.
Mecanismo De Acción
The mechanism of action of CFPS involves the inhibition of enzymes such as carbonic anhydrase, which play a crucial role in the development of diseases. CFPS binds to the active site of these enzymes and prevents their activity, thereby inhibiting the progression of the disease.
Biochemical and Physiological Effects:
CFPS has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of certain inflammatory mediators, thereby reducing inflammation. CFPS has also been shown to induce apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of CFPS is its potency as an enzyme inhibitor, which makes it a promising candidate for the development of novel drugs. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on CFPS could focus on the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new targets for its enzyme inhibition activity. CFPS could also be studied for its potential applications in the treatment of other diseases such as diabetes and cardiovascular disorders.
In conclusion, CFPS is a promising compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. Its potent enzyme inhibition activity makes it a promising candidate for the development of novel drugs. Further research on CFPS could lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with pyrrolidine in the presence of a base. This reaction results in the formation of CFPS as a white solid.
Aplicaciones Científicas De Investigación
CFPS has been extensively studied for its potential applications in the development of novel drugs. It has been found to be a potent inhibitor of certain enzymes that are involved in the development of various diseases such as cancer, inflammation, and neurodegenerative disorders. CFPS has also been shown to exhibit antimicrobial activity against certain bacterial strains.
Propiedades
Nombre del producto |
1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine |
|---|---|
Fórmula molecular |
C10H11ClFNO2S |
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11ClFNO2S/c11-9-7-8(3-4-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Clave InChI |
GHYSMGODQRXOFH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)
![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)
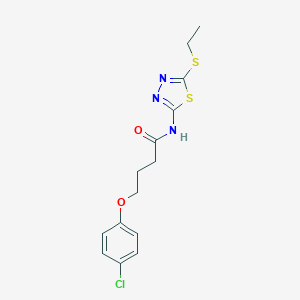
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)
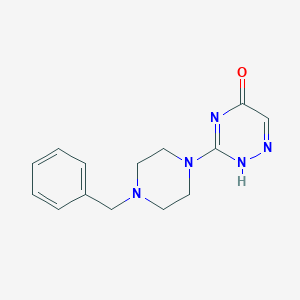
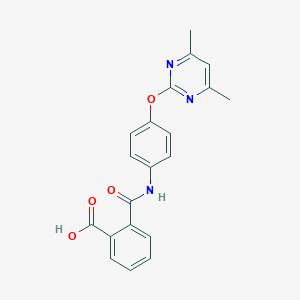

![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)
![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)
![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)
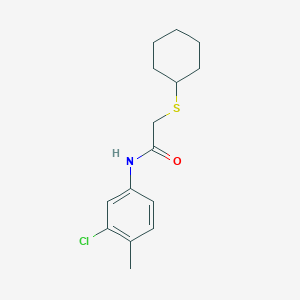
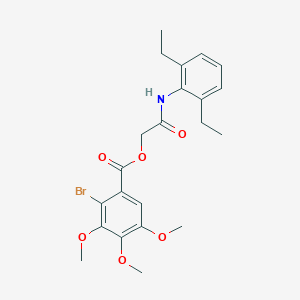
![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)
